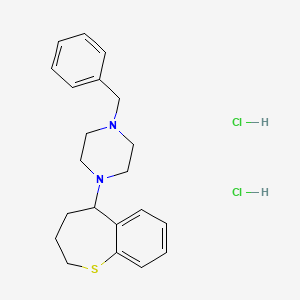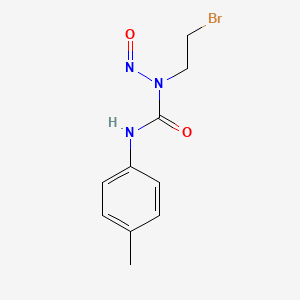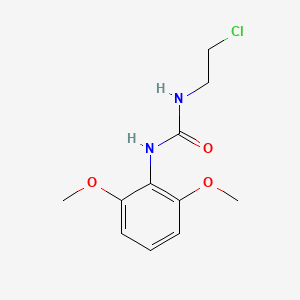
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine is an organoboron compound with the molecular formula C4H10BClN2 It is a heterocyclic compound containing both boron and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with a chlorinating agent. One common method is the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Complexation Reactions: It can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used. These reactions often require low temperatures to prevent side reactions.
Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used, often in the presence of ligands to stabilize the complex.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-1,3-dimethyl-1,3,2-diazaborolidine derivatives, while addition reactions with Grignard reagents can produce organoboron compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds. Its ability to form stable complexes with transition metals makes it valuable in catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine exerts its effects depends on the specific application. In catalysis, it acts as a ligand that stabilizes transition metal complexes, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular targets, disrupting essential processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine can be compared with other similar compounds, such as:
1,3-Dimethyl-1,3,2-diazaborolidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains a similar ring structure but with different heteroatoms, leading to distinct chemical properties and applications.
2-Chloro-1,3-dimethylimidazolidine: Another related compound with different reactivity and applications.
The uniqueness of this compound lies in its combination of boron and nitrogen within the ring, providing a balance of stability and reactivity that is valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
17739-11-6 |
|---|---|
Molekularformel |
C4H10BClN2 |
Molekulargewicht |
132.40 g/mol |
IUPAC-Name |
2-chloro-1,3-dimethyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C4H10BClN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3 |
InChI-Schlüssel |
OQGPVQGBLLTIES-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(CCN1C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


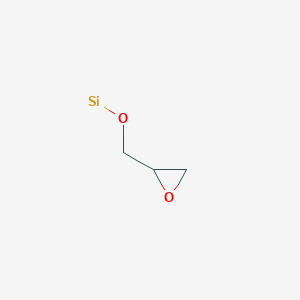


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
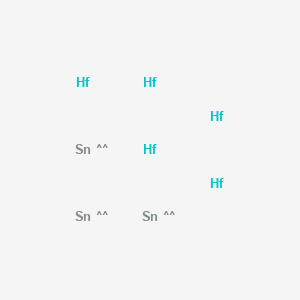

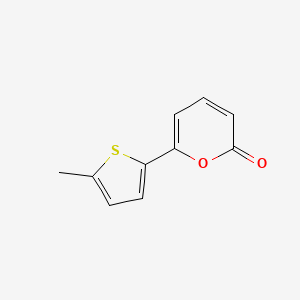

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
